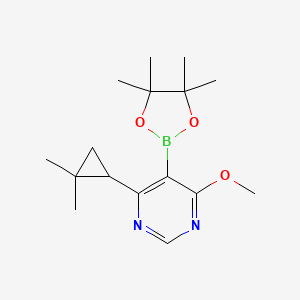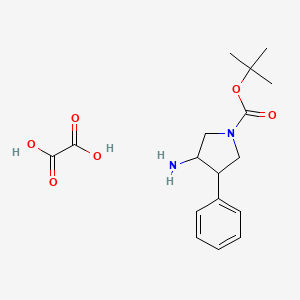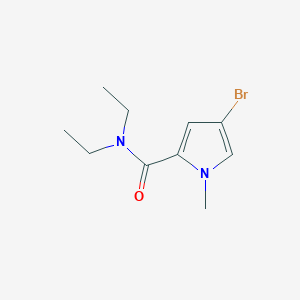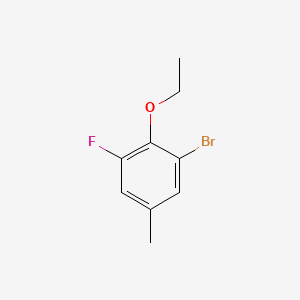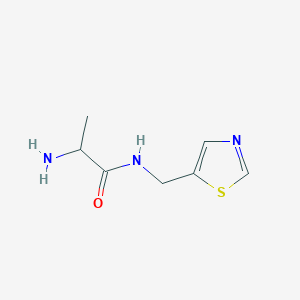
Thalidomide-5'-O-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-PEG3-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and inflammatory conditions . Thalidomide-5’-O-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG3-OH involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its attachment to the thalidomide molecule through an esterification or amidation reaction . The reaction conditions often involve the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG3-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitro group present in the thalidomide structure.
Substitution: Nucleophilic substitution reactions can occur at the activated sites on the PEG chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of Thalidomide-5’-O-PEG3-OH, which can have different biological activities and solubility profiles .
Scientific Research Applications
Thalidomide-5’-O-PEG3-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in cell proliferation and survival . The compound’s anti-inflammatory and anti-angiogenic effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha (TNF-α) and inhibit the formation of new blood vessels .
Comparison with Similar Compounds
Pomalidomide: Another derivative with similar applications but with a different safety and efficacy profile.
Uniqueness: Thalidomide-5’-O-PEG3-OH stands out due to its improved solubility and bioavailability, which enhances its therapeutic potential and makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C19H22N2O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O8/c22-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)21(18(13)25)15-3-4-16(23)20-17(15)24/h1-2,11,15,22H,3-10H2,(H,20,23,24) |
InChI Key |
SAABMASECGMOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




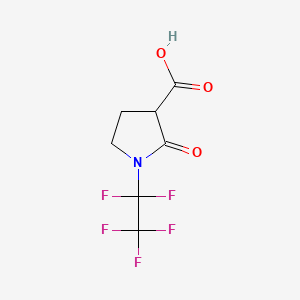
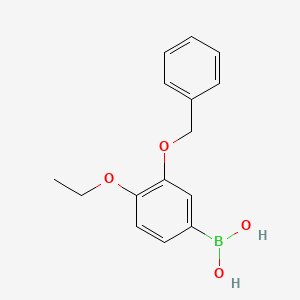


![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
